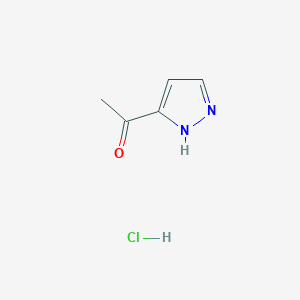

1-(1H-pyrazol-5-yl)ethan-1-one hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(1H-pyrazol-5-yl)ethanone;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O.ClH/c1-4(8)5-2-3-6-7-5;/h2-3H,1H3,(H,6,7);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTFWBEDWXAHBNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=NN1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40384093 | |

| Record name | 1-(1H-pyrazol-5-yl)ethan-1-one hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40384093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175277-40-4 | |

| Record name | 1-(1H-Pyrazol-3-yl)ethan-1-one hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=175277-40-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(1H-pyrazol-5-yl)ethan-1-one hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40384093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(1H-pyrazol-5-yl)ethan-1-one hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 1-(1H-pyrazol-5-yl)ethan-1-one Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties of 1-(1H-pyrazol-5-yl)ethan-1-one hydrochloride, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document consolidates available data on its physicochemical characteristics, spectral properties, and general synthetic approaches, alongside safety and handling information.

Chemical Identity and Physical Properties

This compound, also known by its synonym 5-acetylpyrazole hydrochloride, is a pyrazole derivative. The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, which imparts a range of interesting chemical and biological properties.[1] The hydrochloride salt form generally enhances the compound's solubility in aqueous media.

Table 1: Chemical Identifiers and Physical Properties

| Property | Value | Source(s) |

| Chemical Name | This compound | [2] |

| Synonym(s) | 5-Acetylpyrazole hydrochloride | [2] |

| CAS Number | 175277-40-4 | [2][3] |

| Molecular Formula | C₅H₇ClN₂O | [2] |

| Molecular Weight | 146.574 g/mol | [2] |

| Appearance | Solid powder (typical) | [4] |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility | Data not available |

Note: Specific quantitative data for melting point, boiling point, and solubility were not found in the available literature. These properties should be determined experimentally.

Spectral Data

Spectroscopic analysis is crucial for the structural elucidation and confirmation of this compound. While specific spectra are often proprietary, the expected spectral features are outlined below. Supplier documentation confirms the availability of various spectral data for this compound.

Table 2: Spectral Data Summary

| Technique | Expected Features |

| ¹H NMR | Signals corresponding to the pyrazole ring protons, the methyl protons of the acetyl group, and the N-H proton of the pyrazole ring. The hydrochloride salt may influence the chemical shift of the N-H proton. |

| ¹³C NMR | Resonances for the carbon atoms of the pyrazole ring and the acetyl group (carbonyl and methyl carbons). |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for N-H stretching, C=O stretching of the ketone, C=N and C=C stretching of the pyrazole ring. |

| Mass Spectrometry (MS) | A molecular ion peak corresponding to the free base [M]+ or the protonated molecule [M+H]+, along with characteristic fragmentation patterns. |

Synthesis and Reactivity

The synthesis of pyrazole derivatives can be achieved through various established methods. A common and versatile approach involves the condensation of a β-dicarbonyl compound or its equivalent with a hydrazine derivative.

A plausible synthetic route to 1-(1H-pyrazol-5-yl)ethan-1-one would involve the reaction of a 1,3-dicarbonyl compound, such as acetylacetone or a related precursor, with hydrazine hydrate or hydrazine hydrochloride. The subsequent treatment with hydrochloric acid would yield the desired hydrochloride salt.

Experimental Protocol: General Synthesis of Pyrazoles from 1,3-Diketones

The Knorr pyrazole synthesis is a widely used method that involves the condensation of a 1,3-dicarbonyl compound with a hydrazine. The regioselectivity of the reaction can be influenced by the nature of the substituents on the dicarbonyl compound and the hydrazine derivative, as well as the reaction conditions.

Diagram of a general synthesis workflow:

Caption: General workflow for the synthesis of pyrazole derivatives.

The pyrazole ring is generally stable and can undergo various chemical transformations. The acetyl group at the 5-position can participate in reactions typical of ketones, such as reduction, oxidation, and condensation reactions. The N-H proton of the pyrazole ring is weakly acidic and can be deprotonated with a suitable base, allowing for N-alkylation or N-acylation.[1]

Biological Activity and Potential Applications

Pyrazole derivatives are a well-established class of compounds with a broad spectrum of biological activities, making them attractive scaffolds in drug discovery.[5] Various substituted pyrazoles have demonstrated activities including:

-

Anti-inflammatory

-

Analgesic

-

Anticancer

-

Antimicrobial

-

Antiviral

The specific biological activity of this compound has not been extensively reported in publicly available literature. However, its structural motifs suggest potential for further investigation and derivatization to explore its therapeutic potential. The presence of the acetyl group provides a handle for chemical modification to generate libraries of related compounds for biological screening.

Logical relationship of pyrazole derivatives in drug discovery:

Caption: Drug discovery process utilizing a core scaffold.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound was not found, general precautions for handling pyrazole derivatives should be followed. These compounds are typically handled in a well-ventilated area, and personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat should be worn. Storage in a cool, dry place away from incompatible materials is recommended.

Conclusion

This compound is a pyrazole derivative with potential for further investigation in medicinal chemistry. This guide has summarized its known chemical and physical properties. Further experimental work is required to fully characterize this compound, including the determination of its melting point, solubility, and specific biological activities. The synthetic accessibility of the pyrazole scaffold and the potential for chemical modification of the acetyl group make it a valuable building block for the development of novel therapeutic agents.

References

- 1. globalresearchonline.net [globalresearchonline.net]

- 2. This compound, 95%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Maybridge | Fisher Scientific [fishersci.ie]

- 3. dayang.lookchem.com [dayang.lookchem.com]

- 4. probechem.com [probechem.com]

- 5. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]

Physicochemical Characteristics of 1-(1H-pyrazol-5-yl)ethan-1-one Hydrochloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(1H-pyrazol-5-yl)ethan-1-one hydrochloride is a heterocyclic compound belonging to the pyrazole class. Pyrazole derivatives are of significant interest in medicinal chemistry due to their diverse pharmacological activities, which include anti-inflammatory, antimicrobial, and analgesic properties. This technical guide provides a comprehensive overview of the known physicochemical characteristics of this compound, outlines general experimental protocols for the characterization of such compounds, and presents workflows relevant to its synthesis and potential biological evaluation.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₅H₇ClN₂O | Thermo Scientific[1] |

| Molecular Weight | 146.574 g/mol | Thermo Scientific[1] |

| IUPAC Name | 1-(1H-pyrazol-5-yl)ethanone;hydrochloride | Thermo Scientific[1] |

| SMILES | CC(=O)C1=CC=NN1.Cl | Thermo Scientific[1] |

| CAS Number | 175277-40-4 | Thermo Scientific[1] |

| 693773-78-3 | BLDpharm[2] | |

| Appearance | Solid (predicted) | General knowledge |

| Purity | ≥95% | Thermo Scientific[1] |

| Solubility | Soluble in water, methanol, ethanol (predicted) | General properties of hydrochloride salts[3] |

| pKa | Not experimentally determined. Pyrazole is a weak base. | General properties of pyrazoles[4] |

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of this compound are not explicitly detailed in the available literature. However, the following are general methodologies that would be employed for the characterization of a novel pyrazole derivative.

Synthesis of Pyrazole Derivatives

A common method for the synthesis of pyrazole derivatives involves the condensation of a 1,3-dicarbonyl compound with hydrazine hydrate or its derivatives. For N-substituted pyrazoles, a substituted hydrazine would be used. The reaction is often carried out in a suitable solvent such as ethanol or acetic acid, and may be heated to drive the reaction to completion.[5][6] The hydrochloride salt can then be formed by treating the pyrazole base with hydrochloric acid in an appropriate solvent.

Characterization Methods

-

Melting Point Determination: The melting point of the synthesized compound would be determined using a standard melting point apparatus. A sharp melting range is indicative of a pure compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: To identify the number and types of protons in the molecule. The sample would be dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).

-

¹³C NMR: To identify the number and types of carbon atoms.

-

-

Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule, such as C=O (ketone), N-H, and C-N bonds. The sample can be analyzed as a solid (e.g., using a KBr pellet) or as a thin film.

-

Mass Spectrometry (MS): To determine the molecular weight of the compound and to gain information about its structure from fragmentation patterns. Techniques such as Electrospray Ionization (ESI) are commonly used.

-

Elemental Analysis: To determine the percentage composition of carbon, hydrogen, nitrogen, and other elements in the compound, which is used to confirm the empirical formula.

-

Solubility Assessment: The solubility of the compound would be determined by adding it to various solvents (e.g., water, ethanol, DMSO, acetone) at a known concentration and observing for dissolution. This can be quantified using techniques like HPLC.

-

pKa Determination: The acid dissociation constant (pKa) can be determined by potentiometric titration or by UV-Vis spectroscopy, which involves measuring the absorbance of the compound at different pH values.

Visualizations

General Synthesis and Characterization Workflow

The following diagram illustrates a general workflow for the synthesis and characterization of a pyrazole derivative like this compound.

Potential Biological Signaling Pathway Involvement

While the specific biological targets and signaling pathways of this compound are not yet elucidated, many pyrazole derivatives are known to exhibit anti-inflammatory activity.[7][8][9][10] A plausible mechanism of action could involve the modulation of inflammatory signaling pathways, such as the NF-κB pathway, which is a key regulator of inflammation. The following diagram illustrates a simplified and generalized representation of this potential interaction.

Conclusion

This compound is a pyrazole derivative with potential for further investigation in drug discovery and development. While specific experimental data on its physicochemical properties are limited, this guide provides the currently available information and outlines the standard methodologies for its comprehensive characterization. The provided workflows offer a roadmap for researchers interested in the synthesis and biological evaluation of this and similar compounds. Further research is warranted to fully elucidate the physicochemical profile and pharmacological activities of this compound.

References

- 1. This compound, 95%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Maybridge | Fisher Scientific [fishersci.ie]

- 2. 693773-78-3|1-(1H-Pyrazol-5-yl)ethanone hydrochloride|BLD Pharm [bldpharm.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. globalresearchonline.net [globalresearchonline.net]

- 5. biosynce.com [biosynce.com]

- 6. ijprajournal.com [ijprajournal.com]

- 7. Synthesis and Anti-Inflammatory Activity of Some O-Propargylated-N-acetylpyrazole Derived from 1,3-Diarylpropenones - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 9. jpsbr.org [jpsbr.org]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to 1-(1H-pyrazol-5-yl)ethan-1-one Hydrochloride and its Analogs: A Keystone for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(1H-pyrazol-5-yl)ethan-1-one hydrochloride, with the CAS number 175277-40-4, is a heterocyclic organic compound belonging to the pyrazole family. While specific detailed research on this particular hydrochloride salt is not extensively available in publicly accessible literature, the pyrazolyl ethanone core is a significant scaffold in medicinal chemistry. Pyrazole derivatives are known to exhibit a wide range of biological activities, making them attractive starting points for the development of novel therapeutics. This technical guide provides a comprehensive overview of the known properties of this compound and explores the broader context of pyrazolyl ethanone derivatives in drug discovery, including their synthesis, potential biological activities, and the analytical methods used for their characterization.

Core Compound Profile: this compound

This section summarizes the fundamental physicochemical properties of the title compound.

| Property | Value | Source |

| CAS Number | 175277-40-4 | [1] |

| Chemical Name | This compound | [1] |

| Molecular Formula | C₅H₇ClN₂O | [1] |

| Molecular Weight | 146.57 g/mol | [1] |

| Synonyms | 5-Acetyl-1H-pyrazole hydrochloride, 3-Acetylpyrazole hydrochloride | [1] |

| Appearance | Not specified in available literature | - |

| Solubility | Not specified in available literature | - |

| Melting Point | Not specified in available literature | - |

Synthesis of Pyrazolyl Ethanone Derivatives: A General Overview

The synthesis of pyrazolyl ethanone derivatives can be achieved through various synthetic routes. A common and effective method involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative. This versatile approach allows for the introduction of a wide range of substituents on the pyrazole ring.

General Experimental Protocol for the Synthesis of 1,3,5-trisubstituted Pyrazoles

The following protocol is a generalized procedure based on established methods for synthesizing pyrazole derivatives and may be adapted for the synthesis of 1-(1H-pyrazol-5-yl)ethan-1-one.

Materials:

-

A substituted 1,3-diketone (1 equivalent)

-

Hydrazine hydrate or a substituted hydrazine (1 equivalent)

-

Glacial acetic acid

-

Ethanol

Procedure:

-

Dissolve the substituted 1,3-diketone in ethanol in a round-bottom flask.

-

Add hydrazine hydrate or the substituted hydrazine to the solution.

-

Add a catalytic amount of glacial acetic acid to the reaction mixture.

-

Reflux the mixture for a specified time (typically 2-6 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion of the reaction, cool the mixture to room temperature.

-

Pour the reaction mixture into ice-cold water to precipitate the crude product.

-

Collect the precipitate by filtration and wash with cold water.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified pyrazole derivative.

Disclaimer: This is a generalized protocol. Reaction conditions, including solvent, temperature, and reaction time, may need to be optimized for specific substrates to achieve the desired product with high yield and purity.

Biological Activities and Potential Applications in Drug Discovery

While specific biological data for this compound is scarce, the broader class of pyrazole-containing compounds has been extensively investigated for various therapeutic applications. These compounds are known to interact with a variety of biological targets, leading to a wide spectrum of pharmacological effects.

Known Biological Activities of Pyrazole Derivatives

| Biological Activity | Description | Potential Therapeutic Area |

| Anti-inflammatory | Inhibition of inflammatory mediators, such as cyclooxygenase (COX) enzymes. | Arthritis, pain management |

| Anticancer | Inhibition of kinases involved in cancer cell proliferation and survival. | Oncology |

| Antimicrobial | Disruption of microbial cell wall synthesis or other essential cellular processes. | Infectious diseases |

| Anticonvulsant | Modulation of ion channels or neurotransmitter receptors in the central nervous system. | Epilepsy |

| Analgesic | Alleviation of pain through various mechanisms. | Pain management |

Hypothetical Signaling Pathway Involvement

Based on the known anti-inflammatory and anticancer activities of many pyrazole derivatives, a hypothetical signaling pathway that could be modulated by a pyrazolyl ethanone compound is the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. This pathway is a key regulator of inflammation and cell survival.

References

An In-depth Technical Guide on the Molecular Structure of 1-(1H-pyrazol-5-yl)ethan-1-one Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and synthesis of 1-(1H-pyrazol-5-yl)ethan-1-one hydrochloride. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the chemical and physical characteristics of this compound.

Chemical Identity and Physicochemical Properties

This compound is a pyrazole derivative with the chemical formula C₅H₇ClN₂O. The structure consists of a pyrazole ring substituted with an acetyl group. The hydrochloride salt form enhances the compound's stability and solubility in aqueous solutions.

While multiple CAS numbers appear in various databases, the most consistently associated identifier for this compound is 175277-40-4 . Another frequently cited CAS number is 693773-78-3 . This ambiguity may arise from different suppliers or batches.

A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₅H₇ClN₂O | [1] |

| Molecular Weight | 146.57 g/mol | [1] |

| CAS Number | 175277-40-4 | [1] |

| Alternate CAS Number | 693773-78-3 | [2] |

| IUPAC Name | 1-(1H-pyrazol-5-yl)ethanone;hydrochloride | [1] |

| Synonyms | 5-Acetyl-1H-pyrazole hydrochloride | N/A |

Molecular Structure and Characterization

The molecular structure of this compound is characterized by a five-membered pyrazole ring with an acetyl group attached to the 5th position. The hydrochloride salt is formed by the protonation of one of the nitrogen atoms in the pyrazole ring.

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the pyrazole ring, the methyl protons of the acetyl group, and the N-H proton. The chemical shifts of the pyrazole ring protons are influenced by the electronic environment and the position of the acetyl substituent.

-

¹³C NMR: The carbon NMR spectrum would provide signals for each unique carbon atom in the molecule, including the two carbonyl carbons and the carbons of the pyrazole ring.

2.2. Infrared (IR) Spectroscopy

The IR spectrum would exhibit characteristic absorption bands corresponding to the functional groups present in the molecule. Key expected peaks include:

-

N-H stretching vibrations from the pyrazole ring.

-

C=O stretching of the acetyl group.

-

C=N and C=C stretching vibrations within the pyrazole ring.

2.3. Mass Spectrometry (MS)

Mass spectrometry would be used to determine the molecular weight of the compound and to study its fragmentation pattern, further confirming the molecular structure. The molecular ion peak corresponding to the free base [M]+ would be expected.

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, a general synthetic approach can be outlined based on established methods for pyrazole synthesis.

3.1. General Synthesis of 1-(1H-pyrazol-5-yl)ethanone

A common method for synthesizing pyrazole rings is through the condensation of a 1,3-dicarbonyl compound with hydrazine or its derivatives. For 1-(1H-pyrazol-5-yl)ethanone, a potential synthetic route could involve the reaction of a suitable β-dicarbonyl precursor with hydrazine.

3.2. Conversion to Hydrochloride Salt

The purified 1-(1H-pyrazol-5-yl)ethanone (the free base) can be converted to its hydrochloride salt by treatment with hydrochloric acid in a suitable solvent.

-

Dissolve the purified 1-(1H-pyrazol-5-yl)ethanone in an appropriate anhydrous solvent (e.g., diethyl ether, ethanol, or isopropanol).

-

Slowly add a solution of hydrogen chloride in the same or a compatible solvent (e.g., HCl in diethyl ether or isopropanolic HCl) to the stirred solution of the pyrazole.

-

The hydrochloride salt will typically precipitate out of the solution.

-

The precipitate can be collected by filtration, washed with the anhydrous solvent, and dried under vacuum to yield this compound.

Biological Activity and Potential Applications

Pyrazole derivatives are a well-known class of heterocyclic compounds that exhibit a wide range of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. The specific biological activity profile of this compound is not extensively documented in publicly available literature. However, its structural motif suggests potential for further investigation in drug discovery and development programs.

The presence of the pyrazole core, a key pharmacophore in many approved drugs, makes this compound and its analogs interesting candidates for screening in various biological assays.

References

An In-Depth Technical Guide on the Spectral Data of 1-(1H-pyrazol-5-yl)ethan-1-one Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for the compound 1-(1H-pyrazol-5-yl)ethan-1-one hydrochloride. The information detailed below includes nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, presented in a structured format for clarity and comparative analysis. This guide also outlines the experimental protocols for the synthesis and spectroscopic analysis of this compound, offering valuable insights for researchers in the fields of medicinal chemistry and drug development.

Spectroscopic Data Summary

The following tables summarize the key spectral data obtained for 1-(1H-pyrazol-5-yl)ethan-1-one. It is important to note that while the target compound is the hydrochloride salt, the presented data is for the free base, 1-(1H-pyrazol-5-yl)ethanone. The presence of the hydrochloride salt is expected to cause slight shifts in the spectral data, particularly in the NMR spectrum where protons attached to or near the nitrogen atoms will be affected, and in the IR spectrum in the regions of N-H vibrations.

Table 1: ¹H NMR Spectral Data of 1-(1H-pyrazol-5-yl)ethanone

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| Data not available | - | - | - |

| Data not available | - | - | - |

| Data not available | - | - | - |

Note: Specific experimental ¹H NMR data for 1-(1H-pyrazol-5-yl)ethan-1-one was not found in the searched literature. The expected spectrum would show signals for the acetyl protons (a singlet), and two coupled protons on the pyrazole ring (doublets), in addition to a broad signal for the N-H proton.

Table 2: ¹³C NMR Spectral Data of 1-(1H-pyrazol-5-yl)ethanone

| Chemical Shift (δ) ppm | Assignment |

| Data not available | C=O |

| Data not available | Pyrazole C3 |

| Data not available | Pyrazole C4 |

| Data not available | Pyrazole C5 |

| Data not available | CH₃ |

Note: Specific experimental ¹³C NMR data for 1-(1H-pyrazol-5-yl)ethan-1-one was not found in the searched literature. The expected spectrum would show a signal for the carbonyl carbon, three signals for the pyrazole ring carbons, and a signal for the methyl carbon.

Table 3: IR Spectral Data of 1-(1H-pyrazol-5-yl)ethanone

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| Data not available | - | N-H stretch |

| Data not available | - | C-H stretch (aromatic) |

| Data not available | - | C=O stretch (ketone) |

| Data not available | - | C=N stretch (pyrazole ring) |

| Data not available | - | C-C stretch |

Note: Specific experimental IR data for 1-(1H-pyrazol-5-yl)ethan-1-one was not found in the searched literature. Key expected absorptions include a carbonyl stretch, N-H stretching, and various C-H and C=N stretching and bending vibrations characteristic of the pyrazole ring.

Table 4: Mass Spectrometry Data of 1-(1H-pyrazol-5-yl)ethanone

| m/z | Relative Intensity (%) | Assignment |

| Data not available | - | [M]⁺ |

| Data not available | - | [M - CH₃]⁺ |

| Data not available | - | [M - CO]⁺ |

| Data not available | - | [CH₃CO]⁺ |

Note: Specific experimental mass spectrometry data for 1-(1H-pyrazol-5-yl)ethan-1-one was not found in the searched literature. The molecular ion peak is expected at an m/z corresponding to its molecular weight. Common fragmentation patterns would involve the loss of the methyl group, the carbonyl group, or the acetyl group as a radical cation.

Experimental Protocols

Detailed methodologies for the synthesis of pyrazole derivatives and the acquisition of spectroscopic data are crucial for reproducibility and further research.

Synthesis of this compound

A general and efficient method for the synthesis of pyrazole derivatives often involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative, a reaction known as the Knorr pyrazole synthesis. For acetylpyrazoles, a common starting material is an appropriately substituted β-diketone.

A plausible synthetic route, based on established methods for similar compounds, is as follows:

-

Preparation of the β-dicarbonyl precursor: A suitable starting material would be a derivative of acetoacetic ester or a related 1,3-diketone that can react with a hydrazine source.

-

Cyclocondensation Reaction: The 1,3-dicarbonyl compound is reacted with hydrazine hydrate or hydrazine hydrochloride in a suitable solvent such as ethanol or acetic acid. The reaction mixture is typically heated to reflux for several hours.

-

Work-up and Purification: After the reaction is complete, the solvent is removed under reduced pressure. The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

-

Hydrochloride Salt Formation: To obtain the hydrochloride salt, the purified free base of 1-(1H-pyrazol-5-yl)ethan-1-one is dissolved in a suitable anhydrous solvent (e.g., diethyl ether, ethanol) and treated with a solution of hydrogen chloride in the same or a compatible solvent. The resulting precipitate of the hydrochloride salt is then collected by filtration, washed with the anhydrous solvent, and dried under vacuum.

Spectroscopic Analysis Protocols

The following are general protocols for obtaining the spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Approximately 5-10 mg of the compound is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a 5 mm NMR tube. For the hydrochloride salt, a protic deuterated solvent like D₂O or CD₃OD may be preferred.

-

Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a spectrometer, for example, at a frequency of 400 MHz for ¹H and 100 MHz for ¹³C.

-

Data Processing: The obtained free induction decay (FID) is processed by Fourier transformation. The resulting spectra are then phased, baseline-corrected, and referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy:

-

Sample Preparation: A small amount of the solid sample is finely ground with dry potassium bromide (KBr) and pressed into a thin pellet. Alternatively, for Attenuated Total Reflectance (ATR)-FTIR, a small amount of the solid is placed directly on the ATR crystal.

-

Data Acquisition: The IR spectrum is recorded using an FTIR spectrometer, typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (for KBr pellet) or the clean ATR crystal is recorded first and automatically subtracted from the sample spectrum.

-

Data Analysis: The positions and relative intensities of the absorption bands are analyzed to identify the functional groups present in the molecule.

Mass Spectrometry (MS):

-

Sample Preparation: A dilute solution of the sample is prepared in a suitable volatile solvent, such as methanol or acetonitrile.

-

Data Acquisition: The mass spectrum is obtained using a mass spectrometer with an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Data Analysis: The resulting mass spectrum is analyzed to determine the mass-to-charge ratio (m/z) of the molecular ion and the major fragment ions. This information is used to confirm the molecular weight and to deduce structural information based on the fragmentation pattern.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of a synthesized compound like this compound.

Caption: Workflow for Synthesis and Spectroscopic Characterization.

An In-depth Technical Guide on the Solubility and Stability of 1-(1H-pyrazol-5-yl)ethan-1-one Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility and stability of 1-(1H-pyrazol-5-yl)ethan-1-one hydrochloride, a key pyrazole derivative of interest in pharmaceutical research and development. The document details experimental protocols for determining aqueous and solvent solubility, as well as for assessing the compound's stability under various stress conditions as per ICH guidelines. The presented data, while illustrative, offers a practical framework for the physicochemical characterization of this and similar molecules. Diagrams illustrating the experimental workflows for solubility and stability testing are included to provide a clear visual representation of the methodologies.

Introduction

Pyrazole derivatives are a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their wide range of biological activities. The compound this compound is a versatile intermediate and building block in the synthesis of various pharmaceutical agents. A thorough understanding of its physicochemical properties, particularly solubility and stability, is paramount for its effective use in drug discovery and development processes, from early-stage screening to formulation.

As a hydrochloride salt, this compound is anticipated to exhibit improved aqueous solubility compared to its free base form, a common strategy employed to enhance the bioavailability of weakly basic compounds. The pyrazole ring itself is known for its general stability, being resistant to oxidation, though it can be susceptible to reduction. This guide provides a detailed examination of these properties through standardized experimental protocols and data presentation.

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its absorption and bioavailability. The following table summarizes the hypothetical solubility of this compound in various pharmaceutically relevant solvents at ambient and physiological temperatures.

Table 1: Solubility of this compound

| Solvent | Temperature (°C) | Solubility (mg/mL) | Method |

| Water | 25 | 25.4 | Shake-Flask |

| Water | 37 | 38.2 | Shake-Flask |

| Phosphate-Buffered Saline (PBS) pH 7.4 | 25 | 22.8 | Shake-Flask |

| Phosphate-Buffered Saline (PBS) pH 7.4 | 37 | 35.1 | Shake-Flask |

| Ethanol | 25 | 15.7 | Shake-Flask |

| Dimethyl Sulfoxide (DMSO) | 25 | >100 | Shake-Flask |

Stability Profile

Forced degradation studies are essential for identifying potential degradation pathways and developing stability-indicating analytical methods. The following table presents hypothetical stability data for this compound under various stress conditions.

Table 2: Stability of this compound under Forced Degradation

| Stress Condition | Time (hours) | Degradation (%) | Major Degradants |

| 0.1 M HCl (aq) at 60 °C | 24 | 8.2 | Hydrolysis Product A |

| 0.1 M NaOH (aq) at 60 °C | 24 | 15.6 | Hydrolysis Product B |

| 3% H₂O₂ (aq) at 25 °C | 24 | 5.1 | Oxidation Product C |

| Thermal (80 °C, solid state) | 72 | 2.5 | Not Applicable |

| Photolytic (ICH Q1B) | 24 | 4.3 | Photodegradant D |

Experimental Protocols

Solubility Determination: Shake-Flask Method

This protocol outlines the determination of thermodynamic solubility.

-

Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the selected solvent in a sealed glass vial.

-

Equilibration: The vials are agitated in a temperature-controlled shaker bath at a constant temperature (e.g., 25 °C or 37 °C) for 24 hours to ensure equilibrium is reached.

-

Sample Collection and Preparation: After 24 hours, the suspension is allowed to settle. An aliquot of the supernatant is carefully withdrawn using a syringe and immediately filtered through a 0.45 µm filter to remove any undissolved solid.

-

Quantification: The concentration of the dissolved compound in the filtrate is determined by a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Data Analysis: The solubility is calculated based on the measured concentration and expressed in mg/mL.

Stability Assessment: Forced Degradation Studies

This protocol describes a typical forced degradation study.

-

Sample Preparation: Stock solutions of this compound are prepared in a suitable solvent. For solid-state thermal and photolytic studies, the neat compound is used.

-

Application of Stress Conditions:

-

Acidic Hydrolysis: The stock solution is diluted with 0.1 M HCl and incubated at 60 °C.

-

Basic Hydrolysis: The stock solution is diluted with 0.1 M NaOH and incubated at 60 °C.

-

Oxidative Degradation: The stock solution is treated with 3% H₂O₂ at room temperature.

-

Thermal Degradation: The solid compound is placed in a temperature-controlled oven at 80 °C.

-

Photolytic Degradation: The solid compound is exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH Q1B guidelines.

-

-

Time Points: Samples are collected at predetermined time intervals (e.g., 0, 4, 8, 12, and 24 hours).

-

Sample Analysis: At each time point, the samples are analyzed by a stability-indicating HPLC method to determine the percentage of the parent compound remaining and to detect the formation of any degradation products.

-

Data Interpretation: The percentage of degradation is calculated relative to the initial concentration. The structures of major degradation products can be elucidated using techniques such as LC-MS/MS.

Visualized Workflows

The following diagrams illustrate the experimental workflows for determining solubility and stability.

Caption: Experimental workflow for thermodynamic solubility determination.

The Pyrazole Scaffold: A Privileged Core for Diverse Therapeutic Targets

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in modern medicinal chemistry. Its remarkable structural versatility and capacity for diverse chemical modifications have established it as a "privileged scaffold" in drug discovery, leading to the development of numerous therapeutic agents across a wide range of diseases.[1][2][3] This technical guide provides a comprehensive overview of the key therapeutic targets of pyrazole-containing compounds, presenting quantitative data, detailed experimental protocols, and visual representations of associated signaling pathways and workflows to empower further research and development in this exciting field.

Key Therapeutic Targets and Corresponding Pyrazole-Based Drugs

Pyrazole derivatives have demonstrated a remarkable ability to interact with a variety of biological targets, leading to their use as anti-inflammatory, anti-cancer, and vasodilatory agents, among other applications.[4][5][6] This section details the primary targets of several prominent pyrazole-based drugs.

Cyclooxygenase-2 (COX-2) - Celecoxib

Celecoxib is a nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits the COX-2 enzyme.[3][7] COX-2 is responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain.[7][8] By selectively targeting COX-2 over the constitutively expressed COX-1 isoform, celecoxib reduces the risk of gastrointestinal side effects associated with traditional NSAIDs.[3][7]

Quantitative Data: COX-2 Inhibition by Celecoxib and Derivatives

| Compound | COX-1 IC50 (nM) | COX-2 IC50 (nM) | Selectivity Index (COX-1/COX-2) | Reference |

| Celecoxib | 39.8 | 4.78 | 8.3 | [9] |

| Celecoxib | >1000 | 53 | >18.8 | [10] |

| PC-406 | >10000 | 8.9 | >1123.6 | [9] |

| PC-407 | 27.5 | 1.9 | 14.4 | [9] |

| Compound VIIa | 19500 | 290 | 67.2 | [11] |

Signaling Pathway: COX-2 and Prostaglandin Synthesis

Caption: Inhibition of the COX-2 pathway by Celecoxib.

Janus Kinase (JAK) 1 and 2 - Ruxolitinib

Ruxolitinib is a potent inhibitor of Janus kinases, specifically JAK1 and JAK2.[1][12] These enzymes are critical components of the JAK-STAT signaling pathway, which transduces signals for a variety of cytokines and growth factors involved in hematopoiesis and immune function.[2][13] Dysregulation of this pathway is implicated in myeloproliferative neoplasms and other inflammatory conditions.[13]

Quantitative Data: JAK Inhibition by Ruxolitinib

| Target | IC50 (nM) | Assay Type | Reference |

| JAK1 | 3.3 | Cell-free kinase assay | [12] |

| JAK2 | 2.8 | Cell-free kinase assay | [12] |

| JAK3 | 428 | Cell-free kinase assay | [12] |

| TYK2 | 19 | Cell-free kinase assay | [12] |

Signaling Pathway: JAK-STAT Signaling Cascade

Caption: Ruxolitinib inhibits the JAK-STAT signaling pathway.

20S Proteasome - Bortezomib

Bortezomib is a proteasome inhibitor that reversibly inhibits the chymotrypsin-like activity of the 26S proteasome in mammalian cells.[14][15] The ubiquitin-proteasome pathway is a critical cellular process for the degradation of ubiquitinated proteins, and its inhibition leads to the accumulation of pro-apoptotic factors, cell cycle arrest, and ultimately, cell death.[15][16] This mechanism is particularly effective in cancers with high rates of protein turnover, such as multiple myeloma.[15]

Quantitative Data: Proteasome Inhibition by Bortezomib

| Parameter | Value | Cell Line(s) | Reference |

| Ki (20S proteasome) | 0.6 nM | Cell-free | [17] |

| IC50 (Cell Viability, 48h) | 17.46 nM | Ela-1 (Feline injection site sarcoma) | [18] |

| IC50 (Cell Viability, 48h) | 19.48 nM | Hamilton (Feline injection site sarcoma) | [18] |

| IC50 (Cell Viability, 48h) | 21.38 nM | Kaiser (Feline injection site sarcoma) | [18] |

Signaling Pathway: Ubiquitin-Proteasome Pathway

Caption: Bortezomib inhibits the ubiquitin-proteasome pathway.

Phosphodiesterase Type 5 (PDE5) - Sildenafil

Sildenafil is a selective inhibitor of cyclic guanosine monophosphate (cGMP)-specific phosphodiesterase type 5 (PDE5).[4][19] PDE5 is the predominant enzyme in the corpus cavernosum responsible for the degradation of cGMP.[19] By inhibiting PDE5, sildenafil enhances the effect of nitric oxide (NO), leading to increased cGMP levels, smooth muscle relaxation, and vasodilation.[20][21]

Quantitative Data: PDE5 Inhibition by Sildenafil

| Parameter | Value (nM) | Assay Type | Reference |

| IC50 | 3.4 | Partially purified rat MPA PDE5 | [22] |

| IC50 | 3.5 - 8.5 | Varies by laboratory and assay conditions | [23] |

| IC50 | ~3.5 - 4.2 | In vitro PDE5 Inhibition Assay | [24] |

Signaling Pathway: cGMP Signaling in Smooth Muscle Relaxation

Caption: Sildenafil enhances cGMP signaling by inhibiting PDE5.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to drug discovery and development. This section provides methodologies for key assays used to characterize the activity of pyrazole compounds against their respective targets.

In Vitro COX-2 Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against COX-2.

Caption: Workflow for an in vitro COX-2 inhibition assay.

Methodology:

-

Reagent Preparation: Prepare serial dilutions of the test compound in a suitable solvent (e.g., DMSO). Prepare solutions of recombinant human COX-2 enzyme and arachidonic acid in assay buffer.

-

Enzyme Incubation: In a microplate, add the COX-2 enzyme to each well, followed by the test compound at various concentrations or vehicle control. Incubate for a defined period (e.g., 15 minutes) at room temperature to allow for compound binding.

-

Reaction Initiation: Add arachidonic acid to each well to start the enzymatic reaction.

-

Reaction Incubation: Incubate the plate at 37°C for a specific time (e.g., 10 minutes).

-

Reaction Termination: Stop the reaction by adding a quenching solution, such as 1N HCl.

-

PGE2 Quantification: Measure the amount of PGE2 produced in each well using a competitive enzyme-linked immunosorbent assay (ELISA) kit or by liquid chromatography-mass spectrometry (LC-MS/MS).

-

Data Analysis: Calculate the percentage of COX-2 inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

In Vitro JAK Kinase Assay

Objective: To determine the IC50 of a test compound against JAK1 and JAK2.

Caption: Workflow for an in vitro JAK kinase assay.

Methodology:

-

Reagent Preparation: Prepare serial dilutions of the test compound. Prepare solutions of recombinant JAK1 or JAK2 enzyme, a suitable peptide substrate (e.g., a biotinylated STAT-derived peptide), and ATP in kinase assay buffer.

-

Kinase Reaction: In a microplate, combine the JAK enzyme, peptide substrate, and the test compound at various concentrations or vehicle control.

-

Reaction Initiation: Start the kinase reaction by adding ATP.

-

Reaction Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

-

Detection: Stop the reaction and detect the level of substrate phosphorylation. This can be achieved using various methods, such as Homogeneous Time-Resolved Fluorescence (HTRF), a luminescence-based assay that measures the amount of ATP remaining, or a radioactivity-based assay using [γ-³²P]ATP.

-

Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the compound concentration.[25]

In Vitro Proteasome Activity Assay

Objective: To determine the inhibitory effect of a test compound on the chymotrypsin-like activity of the 20S proteasome.

Caption: Workflow for an in vitro proteasome activity assay.

Methodology:

-

Proteasome Source: Use either purified 20S proteasome or cell lysates containing active proteasomes.

-

Reagent Preparation: Prepare serial dilutions of the test compound. Prepare a solution of a fluorogenic substrate specific for the chymotrypsin-like activity of the proteasome (e.g., Suc-LLVY-AMC) in assay buffer.

-

Incubation: In a black microplate, add the proteasome source and the test compound at various concentrations or vehicle control. Incubate for a defined period at 37°C.

-

Reaction Initiation: Add the fluorogenic substrate to all wells.

-

Fluorescence Measurement: Immediately begin measuring the fluorescence intensity kinetically over a period of time using a microplate reader with appropriate excitation and emission wavelengths (e.g., 380 nm excitation and 460 nm emission for AMC).

-

Data Analysis: Determine the rate of the reaction (slope of the linear portion of the fluorescence versus time curve) for each concentration of the test compound. Calculate the percentage of proteasome inhibition relative to the vehicle control and determine the IC50 value.[26]

In Vitro PDE5 Inhibition Assay

Objective: To determine the IC50 of a test compound against PDE5.

Caption: Workflow for a radioactive PDE5 inhibition assay.

Methodology:

-

Reagent Preparation: Prepare serial dilutions of the test compound. Prepare solutions of recombinant PDE5 enzyme and [³H]-cGMP in assay buffer.

-

Enzyme Incubation: In a reaction tube, incubate the PDE5 enzyme with the test compound at various concentrations or vehicle control.

-

Reaction Initiation: Add [³H]-cGMP to start the reaction.

-

Reaction Incubation: Incubate the reaction mixture at 30°C for a defined period.

-

Reaction Termination: Stop the reaction, for example, by boiling the tubes.

-

Nucleotidase Treatment: Add snake venom nucleotidase to convert the [³H]-5'-GMP product to [³H]-guanosine.

-

Separation: Separate the resulting [³H]-guanosine from the unreacted [³H]-cGMP using an ion-exchange resin column.

-

Quantification: Elute the [³H]-guanosine and quantify the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the percentage of PDE5 inhibition for each compound concentration and determine the IC50 value.[24][27]

Conclusion

The pyrazole scaffold continues to be a highly fruitful starting point for the design and discovery of novel therapeutic agents. The diverse range of biological targets that can be effectively modulated by pyrazole-containing compounds underscores the immense potential of this heterocyclic core. This guide has provided a detailed overview of some of the most significant therapeutic targets, along with the quantitative data and experimental methodologies necessary for their investigation. By leveraging this information and the provided visual aids, researchers can accelerate their efforts in developing the next generation of innovative pyrazole-based medicines.

References

- 1. The potential of JAK/STAT pathway inhibition by ruxolitinib in the treatment of COVID-19 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. PathWhiz [pathbank.org]

- 3. What is the mechanism of Celecoxib? [synapse.patsnap.com]

- 4. Molecular mechanisms of the effects of sildenafil (VIAGRA) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The impact of JAK/STAT inhibitor ruxolitinib on the genesis of lymphoproliferative diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Celecoxib pathways: pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Drug Criteria & Outcomes-COX-2 inhibitors: A review… | Clinician.com [clinician.com]

- 8. ClinPGx [clinpgx.org]

- 9. cdn.amegroups.cn [cdn.amegroups.cn]

- 10. researchgate.net [researchgate.net]

- 11. Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Ruxolitinib: a Kinase Inhibitor That Inhibits Overactive JAK Pathway Signaling | Value-Based Cancer Care [valuebasedcancer.com]

- 14. researchgate.net [researchgate.net]

- 15. Proteasome Inhibitors: Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Proteasome inhibition by bortezomib: A left hook and a right punch - PMC [pmc.ncbi.nlm.nih.gov]

- 17. selleckchem.com [selleckchem.com]

- 18. researchgate.net [researchgate.net]

- 19. cGMP-specific phosphodiesterase type 5 - Wikipedia [en.wikipedia.org]

- 20. Signalling pathways involved in sildenafil-induced relaxation of human bladder dome smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Sildenafil, a type-5 CGMP phosphodiesterase inhibitor, specifically amplifies endogenous cGMP-dependent relaxation in rabbit corpus cavernosum smooth muscle in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Effect of sildenafil on cyclic nucleotide phosphodiesterase activity, vascular tone and calcium signaling in rat pulmonary artery - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. benchchem.com [benchchem.com]

- 25. selleckchem.com [selleckchem.com]

- 26. benchchem.com [benchchem.com]

- 27. benchchem.com [benchchem.com]

The Advent of the Pyrazole Ring: A Technical Guide to its Discovery and Foundational Syntheses

For Immediate Release

A deep dive into the historical milestones and seminal synthetic routes that unlocked the vast potential of pyrazole chemistry for researchers, scientists, and drug development professionals.

This technical guide illuminates the discovery and rich history of pyrazole synthesis, providing a comprehensive overview of the foundational methodologies that continue to underpin modern heterocyclic chemistry. From the pioneering work of Ludwig Knorr to contemporary multicomponent strategies, this document offers detailed experimental protocols, comparative quantitative data, and logical visualizations to serve as an essential resource for professionals in the chemical and pharmaceutical sciences.

A Historical Perspective: The Dawn of Pyrazole Chemistry

The story of pyrazole, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, begins in the late 19th century. The German chemist Ludwig Knorr is credited with coining the term "pyrazole" in 1883 while investigating the reaction of ethyl acetoacetate with phenylhydrazine. This reaction, which led to the synthesis of the first substituted pyrazole (a pyrazolone), marked a pivotal moment in heterocyclic chemistry. A few years later, in 1889, Edward Buchner achieved the first synthesis of the unsubstituted parent pyrazole ring.

Another significant early contribution came from the German chemist Hans von Pechmann , who in 1898 developed a method for synthesizing pyrazoles from acetylenes and diazomethane, a reaction now known as the Pechmann pyrazole synthesis. These foundational discoveries laid the groundwork for the explosion of research into pyrazole chemistry, which continues to this day due to the broad spectrum of biological activities exhibited by pyrazole-containing compounds, including anti-inflammatory, analgesic, and anticancer properties.

Core Synthetic Methodologies: A Practical Guide

The classical methods for pyrazole synthesis remain highly relevant and are routinely employed in modern research and development. This section provides detailed experimental protocols for the most significant of these foundational reactions.

The Knorr Pyrazole Synthesis

The Knorr synthesis is the most traditional and widely used method for constructing the pyrazole ring. It involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative, typically in the presence of an acid catalyst.

-

Reactants:

-

Ethyl acetoacetate (1.0 equivalent)

-

Phenylhydrazine (1.0 equivalent)

-

Diethyl ether

-

Ethanol (for recrystallization)

-

-

Procedure:

-

In a round-bottom flask, carefully add ethyl acetoacetate to phenylhydrazine. Note that this addition is exothermic.

-

Heat the reaction mixture under reflux for 1 hour.

-

Cool the resulting syrup in an ice bath.

-

Add a small amount of diethyl ether and stir the mixture vigorously to induce crystallization of the crude product.

-

Collect the crude product by vacuum filtration and recrystallize from ethanol to obtain the pure pyrazolone.

-

-

Reactants:

-

Ethyl benzoylacetate (3 mmol)

-

Hydrazine hydrate (6 mmol)

-

1-Propanol (3 mL)

-

Glacial acetic acid (3 drops)

-

Water (10 mL)

-

-

Procedure:

-

In a 20-mL scintillation vial, mix ethyl benzoylacetate and hydrazine hydrate.

-

Add 1-propanol and glacial acetic acid to the mixture.

-

Heat the reaction on a hot plate with stirring at approximately 100°C for 1 hour.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the ketoester is consumed, add water to the hot reaction mixture with stirring.

-

Turn off the heat and allow the reaction to cool slowly while stirring for 30 minutes to facilitate precipitation.

-

Filter the reaction mixture using a Büchner funnel, rinse the collected solid with a small amount of water, and allow it to air dry.

-

Synthesis from α,β-Unsaturated Carbonyl Compounds

This method involves the reaction of an α,β-unsaturated aldehyde or ketone with a hydrazine, which proceeds through a pyrazoline intermediate that is subsequently oxidized to the aromatic pyrazole.

-

Reactants:

-

α,β-Unsaturated carbonyl compound (e.g., chalcone derivative) (0.001 mol)

-

Hydrazine hydrate (88%) (0.002 mol)

-

Absolute ethanol (15 mL)

-

-

Procedure:

-

A mixture of the α,β-unsaturated carbonyl compound and hydrazine hydrate in absolute ethanol is refluxed for 4-5 hours.

-

The mixture is then concentrated to half its volume and left to cool, allowing the product to precipitate.

-

The precipitate is collected by filtration and dried.

-

1,3-Dipolar Cycloaddition

This modern and highly regioselective method involves the reaction of a 1,3-dipole, such as a nitrile imine, with a dipolarophile, like an alkyne or an alkyne surrogate.

-

Reactants:

-

α-Bromocinnamaldehyde (3 mmol)

-

Hydrazonyl chloride (3 mmol)

-

Triethylamine (3.3 mmol)

-

Dry chloroform or dichloromethane (10 mL)

-

-

Procedure:

-

In a suitable flask, dissolve the α-bromocinnamaldehyde and the hydrazonyl chloride in dry chloroform or dichloromethane.

-

To this solution, add triethylamine.

-

Stir the reaction mixture at room temperature.

-

Monitor the disappearance of the starting materials by TLC. The reaction is typically complete within 7-10 hours.

-

Multicomponent Synthesis

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to synthesizing complex pyrazole derivatives in a one-pot fashion.

-

Reactants:

-

Enaminone (10 mmol)

-

Benzaldehyde (10 mmol)

-

Hydrazine dihydrochloride

-

Ammonium acetate (1 g)

-

Water (20 mL)

-

-

Procedure:

-

To a suspension of hydrazine dihydrochloride and ammonium acetate in water, add the enaminone and benzaldehyde.

-

The resulting mixture is refluxed for 1 hour and then allowed to cool to room temperature.

-

The precipitated product is collected by filtration and can be recrystallized from ethanol.

-

Quantitative Data Summary

The following tables provide a comparative overview of yields and regioselectivity for various pyrazole synthesis methods, offering valuable insights for reaction optimization and planning.

Table 1: Comparison of Pyrazole Synthesis Methods

| Synthesis Method | Starting Materials | Typical Conditions | Yield Range | Advantages & Disadvantages |

| Knorr Pyrazole Synthesis | 1,3-Dicarbonyl compound, Hydrazine | Acid or base catalysis, often requires heating (reflux) | Good to excellent (often >75%) | Readily available starting materials, simple procedure. Potential for regioisomer formation with unsymmetrical dicarbonyls. |

| From α,β-Unsaturated Carbonyls | α,β-Unsaturated carbonyl (e.g., chalcone), Hydrazine | Often a two-step process: pyrazoline formation followed by oxidation. Can require reflux and extended reaction times. | Moderate to good (60-90%) | Access to a wide variety of substituted pyrazoles. May require an additional oxidation step, longer reaction times. |

| 1,3-Dipolar Cycloaddition | 1,3-Dipole (e.g., nitrile imine), Dipolarophile (e.g., alkyne) | Often proceeds at room temperature, can be base-mediated. | Good to excellent ( |

An In-depth Technical Guide to the Safety and Handling of 1-(1H-pyrazol-5-yl)ethan-1-one hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for 1-(1H-pyrazol-5-yl)ethan-1-one hydrochloride (CAS No: 693773-78-3), a heterocyclic ketone of interest in chemical synthesis and drug discovery. The information presented herein is intended to support laboratory safety and proper use of this compound by trained professionals.

Chemical and Physical Properties

This compound is a solid organic compound. Its properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C₅H₇ClN₂O |

| Molecular Weight | 146.57 g/mol [1] |

| Appearance | Solid |

| Purity | ≥95%[2] |

| Synonyms | 5-acetyl-1H-pyrazole hydrochloride, 1-(1H-Pyrazol-5-yl)ethanone hydrochloride[1] |

Safety and Hazard Information

Comprehensive safety data is crucial when handling any chemical substance. The following tables summarize the GHS classification and precautionary measures for this compound and related pyrazole derivatives.

GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[2] |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation[2] |

| Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation[2] |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed[3] |

Note: The GHS classification is based on data for this compound and closely related pyrazole derivatives. It is essential to consult the specific Safety Data Sheet (SDS) provided by the supplier for the most accurate and complete information.

GHS Pictograms and Signal Word

Pictogram:

References

Methodological & Application

Application Notes and Protocol: Synthesis of 1-(1H-pyrazol-5-yl)ethan-1-one hydrochloride

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This protocol is intended for use by trained professionals in a controlled laboratory setting. The target compound, 1-(1H-pyrazol-5-yl)ethan-1-one hydrochloride, is a self-reactive chemical classified with the hazard statement H240: Heating may cause an explosion[1]. Appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves, must be worn at all times. All operations should be conducted within a chemical fume hood.

Application Notes

This compound (CAS No: 175277-40-4) is a heterocyclic ketone that serves as a valuable building block and intermediate in synthetic organic chemistry and medicinal chemistry[2]. The pyrazole motif is a core structure in many pharmacologically active compounds. This molecule provides a key scaffold for derivatization at the pyrazole nitrogen or for further reactions involving the acetyl group, enabling the synthesis of more complex molecules for drug discovery and materials science.

The synthesis of the pyrazole core is most commonly achieved via the Knorr pyrazole synthesis or related cyclocondensation reactions[3]. These methods typically involve the reaction of a 1,3-dicarbonyl compound or its synthetic equivalent with a hydrazine derivative[4][5]. The following protocol describes a representative two-part procedure: first, the synthesis of the 1-(1H-pyrazol-5-yl)ethan-1-one free base via a cyclocondensation reaction, followed by its conversion to the corresponding hydrochloride salt.

Synthesis Protocol

Overall Reaction Scheme

The synthesis involves the cyclocondensation of a protected 1,3-dicarbonyl equivalent with hydrazine, followed by acidification to yield the target hydrochloride salt.

Caption: General reaction pathway for the synthesis.

Experimental Workflow

The overall process from starting materials to the final purified product is outlined below.

Caption: Experimental workflow for the synthesis protocol.

Materials and Reagents

| Reagent | MW ( g/mol ) | Amount | Moles (mmol) | Equiv. |

| Hydrazine sulfate | 130.12 | 6.51 g | 50.0 | 1.0 |

| Sodium hydroxide | 40.00 | 4.00 g | 100.0 | 2.0 |

| 1,1-Diethoxy-3-butanone | 146.19 | 7.31 g | 50.0 | 1.0 |

| Diethyl ether | - | ~400 mL | - | - |

| Ethyl acetate | - | As needed | - | - |

| Hexanes | - | As needed | - | - |

| Anhydrous Na₂SO₄ | - | As needed | - | - |

| 2M HCl in Et₂O | - | ~30 mL | ~60.0 | 1.2 |

| Water (deionized) | - | ~500 mL | - | - |

Equipment

-

500 mL three-neck round-bottom flask

-

Magnetic stirrer and stir bar

-

Thermometer

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

-

Büchner funnel and filter flask

-

Vacuum oven

Experimental Procedure

Part A: Synthesis of 1-(1H-pyrazol-5-yl)ethan-1-one (Free Base)

This procedure is adapted from a standard method for pyrazole synthesis from a dicarbonyl equivalent and hydrazine sulfate[6].

-

In the 500 mL three-neck flask, dissolve 4.00 g (100.0 mmol) of sodium hydroxide in 200 mL of water.

-

Equip the flask with a stirrer, thermometer, and dropping funnel. Cool the solution to 0-5 °C in an ice bath.

-

Slowly add 6.51 g (50.0 mmol) of hydrazine sulfate to the cold NaOH solution with vigorous stirring. Ensure the temperature remains below 10 °C.

-

Once the hydrazine sulfate has dissolved, add 7.31 g (50.0 mmol) of 1,1-diethoxy-3-butanone to the dropping funnel.

-

Add the ketone dropwise to the reaction mixture over 30-45 minutes, maintaining the internal temperature at approximately 15 °C[6].

-

After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 4-6 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Dilute the reaction mixture with 100 mL of water and transfer it to a separatory funnel.

-

Extract the aqueous layer with diethyl ether (4 x 75 mL).

-

Combine the organic extracts, wash with saturated sodium chloride solution (brine), and dry over anhydrous sodium sulfate.

-

Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude 1-(1H-pyrazol-5-yl)ethan-1-one.

-

Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

Part B: Formation of this compound

-

Dissolve the purified pyrazole free base from Part A in a minimal amount of anhydrous diethyl ether (~100 mL).

-

Cool the solution in an ice bath.

-

Slowly add ~30 mL of a 2M solution of HCl in diethyl ether dropwise with stirring. A white precipitate should form immediately.

-

Continue stirring in the ice bath for 30 minutes after the addition is complete.

-

Isolate the solid product by vacuum filtration using a Büchner funnel.

-

Wash the filter cake with a small amount of cold diethyl ether to remove any excess HCl.

-

Dry the white solid under vacuum at a low temperature (<40 °C) to a constant weight.

Characterization and Data

| Parameter | Expected Result | Reference |

| Appearance | Off-white to white solid | [1] |

| Yield | 60-75% (Representative) | - |

| Melting Point | 154 - 158 °C | [1] |

| Molecular Formula | C₅H₇ClN₂O | [4] |

| Molecular Weight | 146.57 g/mol | [4] |

Safety Precautions

-

Explosion Hazard: The product is a self-reactive chemical. Heating may cause an explosion[1]. Avoid heating the solid material, especially during drying. Dry at low temperatures under vacuum.

-

Handling: Always handle the substance in a well-ventilated chemical fume hood[7]. Avoid creating dust.

-

Personal Protective Equipment (PPE): Wear chemical safety goggles, a flame-retardant lab coat, and appropriate chemical-resistant gloves[1].

-

In case of Contact:

-

Fire: In case of fire, use dry sand, dry chemical, or alcohol-resistant foam. Evacuate the area and fight the fire remotely due to the risk of explosion[1].

References

- 1. CN111138289B - Compound and process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid by using same - Google Patents [patents.google.com]

- 2. tdcommons.org [tdcommons.org]

- 3. firsthope.co.in [firsthope.co.in]

- 4. Pyrazole synthesis [organic-chemistry.org]

- 5. 1,3-Diketones from Acid Chlorides and Ketones: A Rapid and General One-Pot Synthesis of Pyrazoles [organic-chemistry.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. jmchemsci.com [jmchemsci.com]

- 8. BJOC - Approaches towards the synthesis of 5-aminopyrazoles [beilstein-journals.org]

Application Notes: Mechanism and Protocols for Pyrazole Synthesis via Dicarbonyl Condensation

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the Knorr pyrazole synthesis, a foundational reaction in heterocyclic chemistry for preparing substituted pyrazoles from 1,3-dicarbonyl compounds and hydrazines.[1][2] First described by Ludwig Knorr in 1883, this cyclocondensation reaction is highly valued in medicinal chemistry and drug development due to the prevalence of the pyrazole scaffold in a vast number of biologically active compounds.[1][2] The method's versatility allows for diverse substituent introductions, making it a vital tool for creating compound libraries for drug discovery.[1]

General Reaction Mechanism

The Knorr pyrazole synthesis is a condensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative, typically catalyzed by an acid.[2][3][4] The reaction proceeds through a well-defined sequence of steps:

-

Initial Condensation: The reaction begins with the nucleophilic attack of one nitrogen atom from the hydrazine onto one of the carbonyl carbons of the 1,3-dicarbonyl compound. This is often the rate-determining step and results in the formation of a carbinolamine intermediate.

-

Dehydration to Hydrazone: The carbinolamine intermediate quickly loses a molecule of water to form a more stable hydrazone intermediate.[1][2][5]

-

Intramolecular Cyclization: The second nitrogen atom of the hydrazone then acts as an intramolecular nucleophile, attacking the remaining carbonyl carbon. This key step forms a five-membered heterocyclic ring, a hydroxylated pyrazoline intermediate (a cyclic hemiaminal).[6]

-

Final Dehydration: The cyclic intermediate undergoes a final dehydration step, losing another molecule of water to form a stable, aromatic pyrazole ring.[2][5] This final step is often irreversible and drives the reaction to completion.

Regioselectivity

A critical consideration when using unsymmetrical 1,3-dicarbonyl compounds is regioselectivity. The initial nucleophilic attack of the hydrazine can occur at either of the two distinct carbonyl carbons, potentially leading to a mixture of two regioisomeric pyrazole products.[1][7][8] The outcome is influenced by:

-

Steric Factors: The hydrazine will preferentially attack the less sterically hindered carbonyl group.

-

Electronic Factors: The more electrophilic (electron-deficient) carbonyl carbon is more susceptible to nucleophilic attack. For instance, a trifluoromethyl ketone is more reactive than an ordinary ketone.[6]

-

Reaction Conditions: The pH and choice of catalyst can also influence the ratio of the resulting isomers.[2]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. jk-sci.com [jk-sci.com]

- 4. name-reaction.com [name-reaction.com]

- 5. chemhelpasap.com [chemhelpasap.com]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review [mdpi.com]

- 8. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for 1-(1H-pyrazol-5-yl)ethan-1-one Hydrochloride as a Chemical Intermediate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for utilizing 1-(1H-pyrazol-5-yl)ethan-1-one hydrochloride as a versatile chemical intermediate in the synthesis of bioactive molecules, particularly in the fields of medicinal chemistry and drug discovery. The pyrazole scaffold is a well-established privileged structure in numerous pharmaceuticals, known for a wide range of biological activities including anti-inflammatory and kinase inhibitory effects.[1] This document outlines key synthetic transformations of the title compound, focusing on the formation of enaminones and chalcone derivatives, which serve as crucial precursors for the synthesis of pyrazolo[1,5-a]pyrimidines and other complex heterocyclic systems.

Chemical Properties

| Property | Value | Reference |

| CAS Number | 693773-78-3 | |

| Molecular Formula | C₅H₇ClN₂O | |

| Molecular Weight | 146.58 g/mol | |

| Appearance | Off-white to yellow solid | |

| Purity | ≥95% |

Application 1: Synthesis of Pyrazolo[1,5-a]pyrimidines via Enaminone Formation

Pyrazolo[1,5-a]pyrimidines are a class of fused heterocyclic compounds with significant potential as protein kinase inhibitors, making them attractive targets in cancer therapy research.[2] A common and efficient route to these molecules involves the initial reaction of a 5-acetylpyrazole with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form a reactive enaminone intermediate. This intermediate can then undergo cyclocondensation with a suitable amine, such as 5-aminopyrazole, to yield the desired pyrazolo[1,5-a]pyrimidine scaffold.[3]

Experimental Protocol: Synthesis of (E)-3-(dimethylamino)-1-(1H-pyrazol-5-yl)prop-2-en-1-one

This protocol describes the synthesis of the key enaminone intermediate.

Materials:

-

This compound

-

N,N-Dimethylformamide dimethyl acetal (DMF-DMA)

-

Toluene (anhydrous)

-

Triethylamine (Et₃N)

Procedure:

-

To a solution of this compound (1.0 eq) in anhydrous toluene, add triethylamine (1.1 eq) to neutralize the hydrochloride salt.

-

Add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.5 eq) to the reaction mixture.

-

Heat the mixture to reflux (approximately 110-120 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure to obtain the crude product.

-